molecular formula C16H28O B12562435 1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol CAS No. 191431-37-5

1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol

Cat. No.: B12562435
CAS No.: 191431-37-5
M. Wt: 236.39 g/mol
InChI Key: TZMAUDFSPDFZLB-UHFFFAOYSA-N
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Description

1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol is a complex organic compound with a unique bicyclic structure. It is known for its stability and diverse applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C16H28O, and it has a molecular weight of 236.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one under basic conditions . This reaction yields the desired product through a series of steps, including nucleophilic addition and subsequent reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol stands out due to its specific combination of a bicyclic structure and a cyclohexanol moiety. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

191431-37-5

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

1-(1,5,5-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

InChI

InChI=1S/C16H28O/c1-14(2)11-15(3)10-12(14)9-13(15)16(17)7-5-4-6-8-16/h12-13,17H,4-11H2,1-3H3

InChI Key

TZMAUDFSPDFZLB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC1CC2C3(CCCCC3)O)C)C

Origin of Product

United States

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